A Technical Guide to L-(-)-Mannose-13C-1: Suppliers, Cost, and Applications for Researchers
A Technical Guide to L-(-)-Mannose-13C-1: Suppliers, Cost, and Applications for Researchers
For researchers, scientists, and drug development professionals, L-(-)-Mannose-13C-1 is a valuable tool for stable isotope tracing studies. This technical guide provides an overview of commercially available sources, cost considerations, and a representative protocol for its application in metabolic research.
Introduction to L-(-)-Mannose-13C-1
L-(-)-Mannose-13C-1 is a stable isotope-labeled form of the rare sugar L-Mannose, where the carbon atom at the C-1 position is replaced with a ¹³C isotope. This labeling allows for the precise tracking of L-Mannose metabolism and its incorporation into various biomolecules without the safety concerns and disposal issues associated with radioactive isotopes. Its primary application lies in metabolic research, particularly in studies involving glycoprotein synthesis, metabolic flux analysis, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Suppliers and Cost Analysis
The availability of L-(-)-Mannose-13C-1 is limited to specialized chemical suppliers. While direct price lists are often not publicly available, the following table summarizes the key suppliers and provides guidance on how to obtain cost information. Pricing is typically provided upon quotation request and can vary based on quantity, purity, and isotopic enrichment.
| Supplier | Product Name | Catalog/Product Number | Purity/Isotopic Enrichment | Contact for Pricing |
| MedChemExpress | L-(-)-Mannose-13C-1 | HY-113435S | >98% | Request a quote on their website. |
| Cambridge Isotope Laboratories, Inc. | L-Mannose (1-¹³C, 99%) | CLM-1218 | 99 atom % ¹³C, 98% Chemical Purity | Request a quote on their website.[2] |
| Omicron Biochemicals, Inc. | L-[1-¹³C]mannose | MAN-006 | High Purity | Contact via email for pricing. |
| Santa Cruz Biotechnology, Inc. | L-Mannose-1-¹³C | sc-220408 | Not specified | Request a quote on their website. |
| Clinisciences | L-Mannose-1-¹³C | 164689 | Highly Purified | Request a quote on their website. |
Experimental Protocol: A Representative Guide for Metabolic Labeling
I. Cell Culture and Labeling
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Cell Seeding: Plate mammalian cells in a multi-well format (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.
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Media Preparation: Prepare a custom culture medium that is deficient in the unlabeled form of the sugar to be traced (in this case, L-Mannose). For many experiments, a glucose-free and pyruvate-free medium supplemented with dialyzed fetal bovine serum is a suitable base.
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Pre-incubation (Optional but Recommended): To deplete intracellular pools of the unlabeled sugar, incubate the cells in the sugar-free medium for a defined period (e.g., 1-2 hours) before adding the labeled substrate.
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Labeling: Replace the medium with the custom medium supplemented with a known concentration of L-(-)-Mannose-13C-1. The concentration and labeling time will need to be optimized based on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time points can range from minutes to several hours.
II. Metabolite Extraction
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Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 50:30:20 v/v/v), and place the plate on dry ice.
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Cell Lysis and Collection: Scrape the frozen cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
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Protein and Lipid Removal: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris, proteins, and lipids.
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Sample Preparation for Analysis: Collect the supernatant containing the polar metabolites. The sample can then be dried under a stream of nitrogen or by vacuum centrifugation and stored at -80°C until analysis.
III. Analysis by Mass Spectrometry
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Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent appropriate for the chosen analytical platform (e.g., water or a mobile phase-like solvent for LC-MS).
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Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC-MS) or gas chromatography (GC-MS). For GC-MS analysis, a derivatization step is typically required to make the sugars volatile.
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Data Acquisition: Acquire data in full scan mode to detect all ions and their isotopic patterns. The mass spectrometer will detect a mass shift corresponding to the incorporation of the ¹³C isotope.
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Data Analysis: Process the raw data using specialized software to identify and quantify the ¹³C-labeled metabolites. The fractional enrichment of ¹³C in each metabolite can then be calculated to determine the contribution of L-(-)-Mannose-13C-1 to that metabolite pool.
Visualizing Workflows and Pathways
To aid in the conceptualization of stable isotope tracing experiments, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the metabolic fate of mannose.
Caption: A general workflow for a stable isotope tracing experiment.
Caption: The metabolic fate of L-Mannose leading to glycosylation or glycolysis.
